Cas no 95104-46-4 (1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol)

1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-Isoxazolemethanol, a,5-dimethyl-
- 3-Isoxazolemethanol, alpha,5-dimethyl- (9CI)
- AT19829
- 1-(5-Methylisoxazol-3-yl)ethanol
- 1-(5-METHYLISOXAZOL-3-YL)ETHAN-1-OL
- NS-01037
- 1-(5-methyl-1,2-oxazol-3-yl)ethanol
- 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
- CS-0378468
- EN300-191020
- 95104-46-4
- AKOS026669292
- SB47048
- Z1255467506
- SCHEMBL13887438
-
- インチ: InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3
- InChIKey: BRPQABWKQYZYQC-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NO1)C(C)O
計算された属性
- せいみつぶんしりょう: 127.063328530g/mol
- どういたいしつりょう: 127.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 97.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 46.3Ų
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-191020-10.0g |
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol |
95104-46-4 | 95% | 10.0g |
$4176.0 | 2023-07-06 | |
TRC | B497780-50mg |
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol |
95104-46-4 | 50mg |
$ 250.00 | 2022-06-07 | ||
Chemenu | CM530709-1g |
1-(5-Methylisoxazol-3-yl)ethanol |
95104-46-4 | 97% | 1g |
$533 | 2023-01-07 | |
1PlusChem | 1P01BGYH-2.5g |
3-Isoxazolemethanol, a,5-dimethyl- |
95104-46-4 | 95% | 2.5g |
$2414.00 | 2024-04-19 | |
Aaron | AR01BH6T-250mg |
3-Isoxazolemethanol, a,5-dimethyl- |
95104-46-4 | 95% | 250mg |
$687.00 | 2025-02-09 | |
Enamine | EN300-191020-0.1g |
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol |
95104-46-4 | 95% | 0.1g |
$337.0 | 2023-09-18 | |
Enamine | EN300-191020-1.0g |
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol |
95104-46-4 | 95% | 1.0g |
$971.0 | 2023-07-06 | |
Enamine | EN300-191020-5.0g |
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol |
95104-46-4 | 95% | 5.0g |
$2816.0 | 2023-07-06 | |
Enamine | EN300-191020-0.05g |
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol |
95104-46-4 | 95% | 0.05g |
$226.0 | 2023-09-18 | |
Enamine | EN300-191020-0.25g |
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol |
95104-46-4 | 95% | 0.25g |
$481.0 | 2023-09-18 |
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-olに関する追加情報
1-(5-Methyl-1,2-Oxazol-3-Yl)Ethan-1-Ol (CAS No. 95104-46-4): A Comprehensive Overview
The compound 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol (CAS No. 95104-46-4) is an organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of the hydroxyl group (-OH) at the ethan position and the methyl substituent on the oxazole ring introduces interesting chemical properties that make this compound a subject of study in both academic and industrial research.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(5-methyl-1,2-oxazol-3-yli)ethan-one derivatives, including our compound of interest, through various methods such as cyclization reactions and nucleophilic substitutions. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production in industries such as pharmaceuticals and agrochemicals.
The structural uniqueness of CAS No. 95104–46–4 lies in its oxazole ring system, which is known for its aromaticity and stability. The methyl group attached to the oxazole ring enhances the compound's lipophilicity, which is a desirable property in drug design for improving bioavailability. Additionally, the hydroxyl group at the ethan position allows for further functionalization, enabling the creation of derivatives with diverse biological activities.
Recent studies have explored the potential of 1-(5-methyl–1,2–oxazol–3–yl)ethan–1–ol as a precursor for bioactive molecules. For instance, researchers have utilized this compound to synthesize novel antibiotics and anticancer agents by incorporating it into larger molecular frameworks. The ability to modify this compound's structure has opened new avenues for drug discovery, particularly in targeting specific cellular pathways involved in diseases such as cancer and bacterial infections.
In terms of applications, CAS No. 95104–46–4 has found use in materials science as a building block for advanced polymers and coatings. Its ability to form stable bonds with other monomers makes it a valuable component in the development of high-performance materials with tailored properties such as improved mechanical strength and thermal stability.
From an environmental perspective, understanding the degradation pathways of 1-(5-methyl–1,2–oxazol–3–yl)ethan–one derivatives is crucial for assessing their environmental impact. Recent research has focused on identifying microorganisms capable of biodegrading this compound under various environmental conditions, providing insights into its eco-friendly disposal methods.
In conclusion, CAS No. 95104–46–4, or 1-(5-methyl–1,2–oxazol–3–yl)ethan–one, stands out as a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and application development, positions it as a key player in future innovations within chemistry and related fields.
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